molecular formula C5H5NO3S B1629715 2-Methoxy-5-nitrothiophene CAS No. 30549-16-7

2-Methoxy-5-nitrothiophene

Cat. No. B1629715
CAS RN: 30549-16-7
M. Wt: 159.17 g/mol
InChI Key: DRJVACLGPCZGDX-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrothiophene is a chemical compound with the molecular formula C5H5NO3S . It is a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C . It can be prepared from thiophene by bromination followed by nitration .


Synthesis Analysis

The synthesis of 2-Methoxy-5-nitrothiophene involves several steps. One method involves the substitution reaction of the methoxy group by a secondary amine on the 2-methoxy-5-nitrothiophene . Another method involves the bromination of thiophene followed by nitration .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-nitrothiophene has been studied using theoretical DFT and TD-DFT calculations . The structure of the reaction intermediate, known as a zwitterion, is much more diffuse than commonly accepted .


Chemical Reactions Analysis

The chemical reactions of 2-Methoxy-5-nitrothiophene have been studied extensively. The SNAr mechanism, which involves the substitution reaction of the methoxy group by a secondary amine, has been confirmed . The transition state corresponding to the formation of the zwitterion has a barrier of 17.78 kcal mol⁻¹ in methanol .

Scientific Research Applications

Reaction Mechanism Studies

The compound “2-Methoxy-5-nitrothiophene” has been used in studies to understand the reaction mechanism of the SNAr (Nucleophilic Aromatic Substitution) . This mechanism involves the substitution reaction of the methoxy group by a secondary amine on the 2-methoxy-5-nitrothiophene molecule . Theoretical DFT and TD-DFT calculations were performed to examine this .

Zwitterion Formation

The formation of a zwitterion during the kinetically determining step has been confirmed in studies involving 2-Methoxy-5-nitrothiophene . The structure of this reaction intermediate is much more diffuse than commonly accepted .

Pathways to Methanol Formation

Three pathways have been studied to describe the second step, leading to the formation of methanol or methoxyammonium . The most probable pathway uses a second amine molecule to convert the zwitterion, a dipolar compound, into a hydrogen-bonding association .

Superelectrophiles Study

2-Methoxy-5-nitrothiophene is part of the thiophene derivatives, which form an important class of the superelectrophiles family . The study of superelectrophiles constitutes an emerging axis of organic chemistry .

Biological Activity

Thiophene-based analogs, including 2-Methoxy-5-nitrothiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives, including 2-Methoxy-5-nitrothiophene, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-5-nitrothiophene is the methoxy group in the molecule . The compound interacts with this group during the substitution reaction .

Mode of Action

The mode of action of 2-Methoxy-5-nitrothiophene involves a substitution reaction of the methoxy group by a secondary amine . This reaction is governed by the S_NAr mechanism . The reaction intermediate, a zwitterion, is formed during the kinetically determining step . The structure of this intermediate is much more diffuse than commonly accepted .

Biochemical Pathways

The biochemical pathways affected by 2-Methoxy-5-nitrothiophene involve the formation of methanol or methoxyammonium . The most probable pathway uses a second amine molecule to convert the zwitterion, a dipolar compound, into a hydrogen-bonding association of a carbanion located on the carbon C5 carrying the nitro group and an ammonium . The electron density supplement provided by the nucleophile is stored at the oxygen atoms of the 5-nitro group in position α of the sulfur atom .

Pharmacokinetics

The compound is likely to have good bioavailability due to its small size and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

The result of the action of 2-Methoxy-5-nitrothiophene is the formation of a new compound through the substitution reaction . This reaction changes the structure of the original molecule, potentially altering its physical and chemical properties .

Action Environment

The action of 2-Methoxy-5-nitrothiophene can be influenced by various environmental factors. For instance, the presence of a second nitro group in position β modifies the structure of the carbanion by locating the negative charge on the carbon C3 carrying the second nitro . Additionally, the reaction is likely to be sensitive to the solvent used, as the transition state corresponding to the formation of the zwitterion has a barrier of 17.78 kcal mol −1 in methanol .

Safety and Hazards

Safety precautions for handling 2-Methoxy-5-nitrothiophene include using personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

Future research on 2-Methoxy-5-nitrothiophene could focus on further elucidating its reaction mechanisms and exploring its potential applications in the synthesis of drugs and bioactive molecules .

properties

IUPAC Name

2-methoxy-5-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJVACLGPCZGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618464
Record name 2-Methoxy-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitrothiophene

CAS RN

30549-16-7
Record name 2-Methoxy-5-nitrothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30549-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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